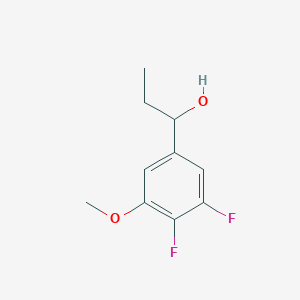

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol

Description

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol (CAS: 1351516-08-9) is a fluorinated aromatic alcohol with a propanol backbone substituted at the phenyl ring with two fluorine atoms at positions 3 and 4 and a methoxy group at position 3. This compound is synthesized to high purity (95%) and is of interest in pharmaceutical and materials research due to its unique electronic and steric properties imparted by the fluorine and methoxy substituents .

Properties

IUPAC Name |

1-(3,4-difluoro-5-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-3-8(13)6-4-7(11)10(12)9(5-6)14-2/h4-5,8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWQDBRZMVNXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the methoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanone.

Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring significantly influence the compound’s properties. Below is a comparative analysis with key analogs:

Key Observations:

Reactivity with Hydroxyl Radicals

Studies on 1-propanol derivatives show that substituent position and electronic effects dictate reactivity. For example:

- The rate coefficient ratio $ k(\text{HO} + \text{1-propanol})/k(\text{HO} + \text{n-hexane}) = 0.85 $ indicates moderate reactivity of unsubstituted 1-propanol with hydroxyl radicals .

- Fluorinated analogs like the target compound are expected to exhibit higher reactivity due to electron-withdrawing fluorine atoms, which polarize the hydroxyl group, facilitating radical interactions.

Biological Activity

1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of fluorine atoms and a methoxy group in its structure may enhance its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure includes:

- Fluorine Atoms : Contributing to increased lipophilicity and potential binding affinity.

- Methoxy Group : Influencing pharmacokinetics and enhancing solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituents may enhance the compound's binding affinity to enzymes or receptors, potentially leading to the modulation of biological pathways. The methoxy group can also affect the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies have explored the biological effects of related compounds. For instance:

- Biofilm Inhibition : Compounds with difluorophenyl groups showed substantial inhibition of Pseudomonas aeruginosa biofilm formation, indicating that this compound may possess similar properties due to its molecular structure .

- Receptor Interaction : It has been hypothesized that the compound interacts with glycine/NMDA receptors based on structural similarities with known antagonists .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | Potentially active | Interaction with enzymes/receptors |

| 1-(3,4-Difluorophenyl)-2-propanol | Moderate | Inhibition of biofilm formation |

| 1-(3-fluorophenyl)-2-butanol | Low | Non-specific interactions |

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of difluorophenyl compounds. These studies highlight the importance of substituent effects on biological activity:

- Fluorine Substituents : Enhance binding affinity and selectivity towards specific targets.

- Methoxy Group : Modulates pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.